Triethyloxonium tetrafluoroborate

Overview

Description

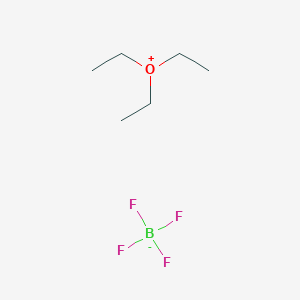

Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻, CAS 368-39-8) is a potent alkylating agent belonging to the trialkyloxonium salt family. It features a triethyloxonium cation paired with a tetrafluoroborate anion, offering high reactivity in transferring ethyl groups to nucleophilic sites such as amines, alcohols, and thiols. Its synthesis typically involves reactions of boron trifluoride with epichlorohydrin or alkylation of dimethyl ether . The compound is moisture-sensitive, requiring storage under anhydrous ether or in a dry box . Applications span organic synthesis (e.g., N-ethylation of amino acid esters ), analytical chemistry (derivatization of nitrite/nitrate for GCMS ), and medicinal chemistry (synthesis of antiviral triazinium salts ).

Preparation Methods

Historical Context and Significance of Triethyloxonium Tetrafluoroborate

This compound, first synthesized in the mid-20th century, revolutionized alkylation chemistry by enabling the ethylation of sensitive substrates without harsh conditions . Its stability in non-aqueous solvents and rapid reaction kinetics made it indispensable for synthesizing esters, ethers, and quaternary ammonium salts. The compound’s hygroscopic nature and tendency to decompose necessitate precise synthetic protocols, which have been refined over decades .

The Meerwein Method: Epichlorohydrin-Based Synthesis

Reagents and Reaction Mechanism

The Meerwein method, the most widely adopted procedure, involves the reaction of epichlorohydrin (2-chloromethyloxirane) with diethyl ether in the presence of boron trifluoride (BF₃) . The mechanism proceeds via two stages:

-

Formation of a Boron Trifluoride-Ether Complex : BF₃ coordinates with diethyl ether, forming a Lewis acid-base adduct that activates the ether for electrophilic attack.

-

Nucleophilic Substitution : Epichlorohydrin reacts with the activated ether, displacing chloride and forming the triethyloxonium ion, which combines with tetrafluoroborate (BF₄⁻) to yield the final product .

The overall reaction is summarized as:

Procedural Details

A representative protocol from Organic Syntheses involves the following steps :

-

Setup : A dried 500 mL three-neck flask is charged with dichloromethane (80 mL), boron trifluoride diethyl etherate (33.3 mL, 270 mmol), and cooled to −78°C using a dry ice-acetone bath.

-

Condensation of Diethyl Ether : Gaseous diethyl ether is condensed into the solution until the total volume reaches 190 mL.

-

Epichlorohydrin Addition : Epichlorohydrin (24.1 mL, 307 mmol) is added dropwise over 15 minutes under vigorous stirring.

-

Workup : The mixture is stirred overnight, filtered under nitrogen, and rinsed with cold dichloromethane to isolate the product as a white solid (29.4 g, 98% yield) .

Key Modifications :

-

Solvent Choice : Dichloromethane is preferred over ethers to minimize side reactions.

-

Inert Atmosphere : Rigorous exclusion of moisture via nitrogen purging prevents hydrolysis .

Alternative Synthesis Approaches

Olah’s Method: Alkylation of Ethers

George A. Olah developed a variant using trimethyloxonium tetrafluoroborate and diethyl ether under superacidic conditions . While less common, this method avoids epichlorohydrin but requires stringent temperature control (−50°C) to prevent decomposition. The reaction proceeds via:

Yields are comparable to the Meerwein method (90–95%), but the need for cryogenic conditions limits scalability .

Direct Alkylation of Boron Trifluoride

A less explored route involves the direct reaction of triethyloxonium chloride with boron trifluoride gas :

This method is rarely used due to the instability of triethyloxonium chloride and challenges in gas handling .

Reaction Conditions and Optimization

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to −50°C | Prevents decomposition |

| Solvent | Dichloromethane | Minimizes side reactions |

| Stirring Rate | Vigorous (500 rpm) | Ensures homogeneity |

Cooling below −70°C is critical to suppress the formation of ethyl fluoride and diethyl ether byproducts . Polar aprotic solvents like dichloromethane enhance ion pairing, improving crystallinity .

Stoichiometric Ratios

A 1:1 molar ratio of epichlorohydrin to BF₃ ensures complete consumption of the Lewis acid. Excess epichlorohydrin (1.1 equiv) drives the reaction to completion but requires careful quenching to avoid residual toxicity .

Yield and Purity Analysis

Typical Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Meerwein (Standard) | 98 | ≥99 |

| Olah’s Variant | 95 | 98 |

| Direct Alkylation | 80 | 90 |

The Meerwein method consistently achieves near-quantitative yields due to its insensitivity to minor stoichiometric imbalances . Purity is confirmed via ¹H NMR (absence of ether peaks at δ 1.2 ppm) and elemental analysis .

Impurities and Mitigation

-

Residual Epichlorohydrin : Removed via aqueous extraction with 1N HCl .

-

Boron Trifluoride Adducts : Neutralized with potassium hydrogen carbonate .

Comparative Evaluation of Methods

| Criterion | Meerwein Method | Olah’s Method | Direct Alkylation |

|---|---|---|---|

| Yield | 98% | 95% | 80% |

| Scalability | High | Moderate | Low |

| Equipment Needs | Standard | Cryogenic | Specialized |

| Cost Efficiency | $$ | $$$ | $$ |

The Meerwein method remains the gold standard due to its balance of yield, cost, and procedural simplicity. Olah’s variant is reserved for substrates sensitive to epichlorohydrin .

Chemical Reactions Analysis

Triethyloxonium tetrafluoroborate undergoes various types of chemical reactions, primarily involving alkylation. Some key reactions include :

Esterification of carboxylic acids: RCO2H + [(CH3CH2)3O]+[BF4]− → RCO2C2H5 + (C2H5)2O + HBF4

Alkylation of nucleophiles: This reagent can alkylate a wide range of nucleophiles, including halides, cyanides, and thiocyanates, converting them into their corresponding ethyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Alkylation Reactions :

- Triethyloxonium tetrafluoroborate is primarily utilized for ethylation reactions, where it acts as an ethylating agent. It allows for the selective alkylation of various substrates, including alcohols and carboxylic acids, under mild conditions .

- For instance, it can esterify carboxylic acids effectively when traditional acid-catalyzed methods are not feasible:

-

Modification of Biomolecules :

- In biochemical applications, this compound has been used to modify carboxyl residues in proteins. This modification can enhance enzyme activity or stability by altering the surface properties of the biomolecule .

- A notable study involved the immobilization of beta-glucosidase on nylon powder activated with this compound, optimizing enzyme performance for biotechnological applications .

Analytical Chemistry Applications

-

Derivatization Techniques :

- This compound is employed in derivatization processes to enhance the detectability of analytes in complex matrices. For example, it has been used for the derivatization of nitrite and nitrate in seawater samples, facilitating their detection via gas chromatography/mass spectrometry (GC/MS) with improved sensitivity .

Application Methodology Outcome Nitrite/Nitrate Detection Derivatization with this compound Enhanced detection limits in GC/MS Protein Modification Alkylation of trypsin Altered binding properties for specificity studies - Chloride Removal :

Case Studies

- Study on Enzyme Activity : A research project demonstrated that treatment of trypsin with this compound significantly altered its binding kinetics to cationic substrates, indicating its potential for modifying enzyme interactions .

- Environmental Analysis : In a study focused on environmental monitoring, this compound was utilized to derivatize nitrite/nitrate for accurate quantification in marine environments, showcasing its importance in analytical chemistry .

Mechanism of Action

The primary mechanism of action of triethyloxonium tetrafluoroborate involves the transfer of ethyl groups to nucleophilic sites on various substrates. The compound’s strong alkylating ability is due to the presence of the oxonium ion [(CH3CH2)3O]+, which readily donates an ethyl group to nucleophiles . This process often results in the formation of ethylated products and the release of tetrafluoroborate anions .

Comparison with Similar Compounds

Comparison with Similar Trialkyloxonium Salts

Structural and Reactivity Differences

Trialkyloxonium salts differ in alkyl chain length (methyl, ethyl, propyl, butyl) and counterion (BF₄⁻, SbCl₆⁻, PF₆⁻). Key comparisons include:

Key Findings :

- Reactivity : Triethyloxonium tetrafluoroborate exhibits higher conversion rates than trimethyloxonium salts in alkylation reactions. For example, N-ethylation of 2-phenylacetamides achieved 94.4% conversion with triethyl vs. lower yields with trimethyl .

- Selectivity : Triethyloxonium salts may alkylate both O- and N-sites (e.g., yielding ethyl phenylacetate alongside N-ethyl amides), whereas trimethyloxonium salts favor O-alkylation in certain substrates .

- Anion Effects: Hexafluorophosphate (PF₆⁻) derivatives (e.g., triethyloxonium hexafluorophosphate) offer improved solubility in non-polar solvents, enhancing regioselectivity in indazole synthesis .

Stability and Handling

- Trimethyloxonium BF₄⁻ : Easier to synthesize but less stable during storage .

- Triethyloxonium BF₄⁻ : Requires stringent anhydrous conditions (stored under ether) but is more stable than trimethyl analogs .

- Hexachloroantimonate (SbCl₆⁻) Salts : Rarely used due to toxicity and lower thermal stability compared to BF₄⁻/PF₆⁻ salts .

Biological Activity

Triethyloxonium tetrafluoroborate (TEO), chemically represented as , is an organic oxonium compound widely recognized for its strong alkylating properties. This compound, often referred to as Meerwein's reagent, has garnered attention in chemical research due to its utility in various organic transformations, particularly in electrophilic alkylation reactions. This article delves into the biological activity of TEO, exploring its mechanisms, applications, and relevant research findings.

Structure and Reactivity

TEO is characterized by a pyramidal structure with a significant propensity for hydrolysis and alkyl-exchange reactions. Upon contact with water, it releases strong acids, making it a potent alkylating agent. The general reaction can be summarized as follows:

This reaction highlights TEO's role in facilitating O-alkylation processes, which are crucial in the synthesis of complex organic molecules.

Biological Activity

TEO's biological activity primarily stems from its ability to act as an electrophilic alkylating agent. This property is exploited in various biochemical applications, including:

- O-Methylation Reactions : TEO serves as an effective reagent for O-methylation of various substrates, including pyrrolin-2-ones and quinolones. Research indicates that it can selectively methylate compounds without causing undesired ethoxy derivatives when used in conjunction with 1,2-dimethoxyethane (DME) .

- Synthesis of Bioactive Compounds : The compound has been utilized in the synthesis of biologically active molecules such as alkaloids and other nitrogen-containing heterocycles . Its ability to modify functional groups enhances the pharmacological potential of synthesized compounds.

Safety and Handling

While TEO is a powerful reagent, it poses safety risks due to its strong alkylating nature. Proper handling protocols must be observed to mitigate exposure risks. It is advisable to use TEO in a controlled environment with appropriate personal protective equipment (PPE).

Case Study 1: O-Methylation of Pyrrolin-2-ones

In a study conducted by Ritter et al., TEO was utilized for the O-methylation of pyrrolin-2-ones. The researchers demonstrated that TEO/DME mixtures effectively avoided undesired side reactions, leading to high yields of the desired methylated products. The study highlighted the efficiency of TEO as a substitute for more expensive reagents like trimethyloxonium tetrafluoroborate .

Case Study 2: Chloride Removal in Sarcosine N-Carboxyanhydride Synthesis

Another significant application of TEO was reported in the synthesis of sarcosine N-carboxyanhydride (Sar-NCA). The study emphasized TEO's role in removing chloride impurities during the synthesis process, thereby improving the purity and yield of the final product . This application underscores TEO's versatility beyond traditional alkylation methods.

Analytical Applications

TEO has also been employed in analytical chemistry for derivatization purposes. For instance, it has been used to enhance the detection of diethyldithiocarbamate (DDTC) in plasma samples through high-performance liquid chromatography (HPLC) . This demonstrates TEO's utility in both synthetic and analytical contexts.

Comparative Analysis Table

| Property | This compound | Trimethyloxonium Tetrafluoroborate |

|---|---|---|

| Chemical Formula | ||

| Alkylating Power | Strong | Very Strong |

| Common Applications | O-Methylation, Synthesis of Alkaloids | Methylation Reactions |

| Stability | Less stable than trimethyloxonium | More stable but sensitive to moisture |

| Safety Hazards | Strong alkylating agent | Strong methylating agent |

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for triethyloxonium tetrafluoroborate to ensure experimental reproducibility?

this compound is highly moisture-sensitive and requires anhydrous handling. Store at 2–8°C in tightly sealed containers under inert gas (e.g., nitrogen). Stabilization with 1–3% diethyl ether is critical to prevent decomposition. Always use freshly prepared solutions for reactions, as aqueous solutions degrade within 10 minutes .

Q. How does this compound compare to alkyl halides as an ethylating agent in SN2 reactions?

The oxonium ion (CH3CH2)3O+ acts as a strong electrophile, transferring ethyl groups to nucleophiles (e.g., amines, sulfides) via SN2 mechanisms. Unlike ethyl halides, the leaving group is BF4− , which is non-basic and avoids competing elimination reactions. This makes the reagent more efficient for alkylating sensitive substrates (e.g., sulfonamides, amino esters) .

Q. What are the key applications of this compound in synthetic chemistry?

- N-Alkylation : Ethylation of sulfonamide derivatives and α-amino esters .

- Derivatization : Conversion of nitrite/nitrate to ethyl esters for GC-MS analysis .

- Enzyme modification : Ethylation of trypsin active sites to study substrate binding .

Advanced Research Questions

Q. How can quadruple isotope dilution mass spectrometry (ID4MS) be optimized using this compound for trace-level nitrite/nitrate analysis in seawater?

Experimental design :

- Use 18O-nitrite and 15N-nitrate as isotopic internal standards.

- Derivatize analytes with this compound at room temperature in a single-step aqueous reaction.

- Analyze ethyl esters via headspace GC-MS with negative chemical ionization (NCI) for detection limits of low ppb .

- Validate with certified reference materials (e.g., MOOS-2) to minimize uncertainty and procedural blanks .

Q. What factors influence derivatization efficiency when analyzing thiocyanate with this compound in saliva?

- Reagent quantity : Excess reagent lowers pH (<1), protonating thiocyanate (SCN− → HSCN, pKa = 0.9) and reducing derivatization yield.

- pH control : Maintain near-neutral conditions using buffered solutions.

- Reaction time : Complete derivatization within 10 minutes to avoid reagent degradation .

Q. How can discrepancies in solubility data for this compound be resolved in analytical workflows?

- Standardization : Use certified reference materials (CRMs) to calibrate solubility measurements.

- Decomposition monitoring : Track BF4− hydrolysis products (e.g., HF) via ion chromatography.

- Protocol harmonization : Adopt ID4MS or exact-matching isotope dilution to account for matrix effects .

Q. What mechanistic insights explain the reagent’s role in enzyme active-site modification?

Ethylation of histidine residues in trypsin (pH 8, 25°C) disrupts hydrogen bonding with cationic inhibitors (e.g., soybean trypsin inhibitor), reducing binding affinity by 10,000-fold . This confirms the role of electrostatic interactions in enzyme-substrate recognition .

Q. Methodological Considerations

Q. How to design a robust protocol for immobilizing enzymes using this compound?

- Matrix activation : Treat nylon powder with this compound, followed by 1,2-diaminoethane and glutaraldehyde crosslinking.

- Optimization : Adjust reagent ratios to balance enzyme activity retention and matrix stability. For β-glucosidase, this method achieves >80% activity retention .

Q. What safety precautions are critical when handling this compound?

Properties

IUPAC Name |

triethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQMLLDOVRSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[O+](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883372 | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-39-8 | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLOXONIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B19DD36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.